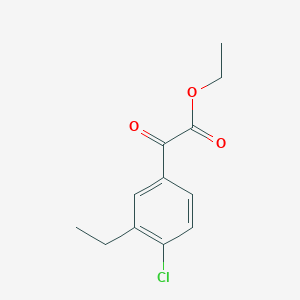

Ethyl 4-chloro-3-ethylbenzoylformate

CAS No.: 1373519-61-9

Cat. No.: VC7719492

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373519-61-9 |

|---|---|

| Molecular Formula | C12H13ClO3 |

| Molecular Weight | 240.68 |

| IUPAC Name | ethyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | STPGNGSDZLEHAQ-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl |

Introduction

Ethyl 4-chloro-3-ethylbenzoylformate is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. It is classified as an ester derivative of benzoylformate, featuring a benzene ring substituted with chlorine and ethyl groups. This compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials.

Laboratory Synthesis

Ethyl 4-chloro-3-ethylbenzoylformate is synthesized through the esterification of 4-chloro-3-ethylbenzoic acid with ethyl formate. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions.

Reaction Scheme:

Industrial Production

In industrial settings, continuous flow reactors are often used to enhance yield and purity. Advanced catalysts, such as zeolites or acid-functionalized resins, may be employed to optimize reaction efficiency.

Chemical Reactivity

Ethyl 4-chloro-3-ethylbenzoylformate exhibits diverse reactivity due to its ester and aromatic functionalities.

Common Reactions:

-

Oxidation

-

Oxidizing agents like potassium permanganate () or chromium trioxide () can oxidize the compound to produce carboxylic acids or ketones.

-

-

Reduction

-

Reducing agents such as lithium aluminum hydride () or sodium borohydride () reduce the ester group to alcohols.

-

-

Substitution

-

The chlorine atom can undergo nucleophilic substitution with reagents like amines, thiols, or alkoxides.

-

Example Products:

| Reaction Type | Product |

|---|---|

| Oxidation | 4-chloro-3-ethylbenzoic acid |

| Reduction | Ethyl 4-chloro-3-ethylbenzyl alcohol |

| Substitution | Substituted benzoylformates |

Pharmaceutical Applications

Ethyl 4-chloro-3-ethylbenzoylformate serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). It is particularly valuable in producing chiral intermediates for drugs such as statins (e.g., atorvastatin).

Agrochemical Development

The compound is utilized in the synthesis of herbicides and pesticides due to its reactivity and ability to form complex molecules.

Material Science

It is applied in polymer chemistry for creating advanced materials with specific functional properties.

Biological Activity

Although ethyl 4-chloro-3-ethylbenzoylformate itself is not directly pharmacologically active, its derivatives have been studied for their biological properties:

-

Enzymatic Interactions: It acts as a substrate for aldehyde reductases, enabling asymmetric reduction reactions critical for synthesizing enantiomerically pure compounds.

-

Potential Therapeutics: Research into its derivatives has shown promise in developing anti-inflammatory agents and enzyme inhibitors.

Comparison with Related Compounds

Ethyl 4-chloro-3-ethylbenzoylformate shares structural similarities with other benzoylformates but differs in reactivity due to its unique substituents.

| Compound | Molecular Formula | Key Difference |

|---|---|---|

| Ethyl 4-chloro-3-methylbenzoylformate | C11H11ClO3 | Methyl group instead of ethyl |

| Ethyl 4-chloro-3-fluorobenzoylformate | C10H8ClFO3 | Fluorine substituent instead of ethyl |

These variations influence their physical properties, reactivity, and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume